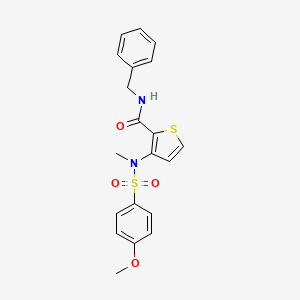

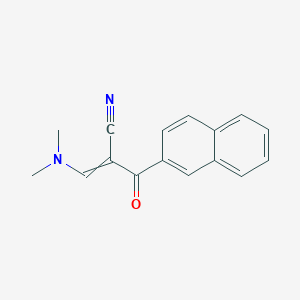

![molecular formula C15H16N2O4 B2503072 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396854-55-9](/img/structure/B2503072.png)

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

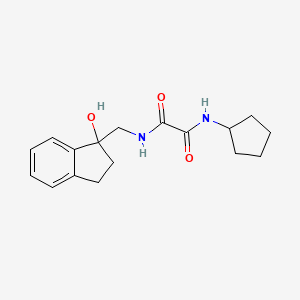

The synthesis of benzamide derivatives often involves the reaction of amines with carboxylic acid chlorides under basic conditions . For example, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides involved the preparation of the corresponding benzamide and evaluation of its binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in multiple steps starting from 2,6-difluorobenzoic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, as was done for the compound (R)-53, revealing the existence of two energetically stable conformers . Additionally, polymorphs of benzamide compounds can be characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy . These techniques could be applied to determine the molecular structure of "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide".

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidative metabolism by liver microsomes . The metabolism of N-alkyl benzamide umami flavour compounds involved hydroxylation and oxidative scission of methylenedioxy moieties . These reactions could be relevant to the metabolism of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be determined through various analytical techniques. For instance, the characterization of polymorphs can reveal differences in thermal stability, as seen with forms alpha and beta of a 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . The IR spectroscopy can provide information on functional groups present in the molecule . These methods could be used to analyze the physical and chemical properties of "this compound".

Applications De Recherche Scientifique

Synthetic Methodologies and Precursors

Research has focused on the development of efficient synthetic routes for compounds structurally related to "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide". For instance, Bobeldijk et al. (1990) describe a high-yield synthesis method for related benzamides, which could serve as precursors for radiopharmaceuticals (Bobeldijk et al., 1990).

Heterocyclic Chemistry and Drug Design

The compound has also sparked interest in the field of heterocyclic chemistry, leading to the synthesis of novel heterocyclic frameworks with potential pharmacological applications. Research by Abu-Hashem et al. (2020) on benzodifuranyl derivatives showcases the exploration of new structures for anti-inflammatory and analgesic properties, indicating the broad utility of this chemical class in drug design (Abu‐Hashem et al., 2020).

Antiviral and Antimicrobial Applications

The compound's framework has been utilized to develop derivatives with significant biological activities. For example, Hebishy et al. (2020) synthesized benzamide-based derivatives showing remarkable activity against avian influenza, highlighting its potential in antiviral research (Hebishy et al., 2020).

Enzyme Inhibition and Pharmacological Properties

Further studies have explored the enzyme inhibition capabilities and pharmacological properties of related compounds. For instance, potent and selective inhibition of cyclooxygenase enzymes suggests therapeutic potential in managing inflammation and pain (Rahmouni et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets . These targets often play crucial roles in various biological processes, including inflammation, tumor growth, diabetes, allergies, and more .

Mode of Action

It’s worth noting that similar compounds, such as imidazole and indole derivatives, have been reported to bind with high affinity to multiple receptors . This binding can lead to a variety of changes in the cellular environment, potentially influencing the activity of these receptors and the pathways they are involved in .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-17-6-2-3-11(17)12(18)8-16-15(19)10-4-5-13-14(7-10)21-9-20-13/h2-7,12,18H,8-9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSNGAQYTGHJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)